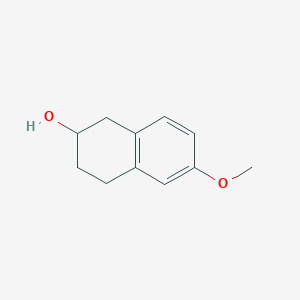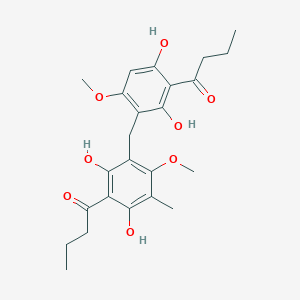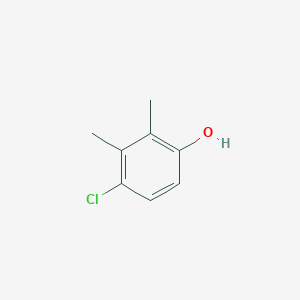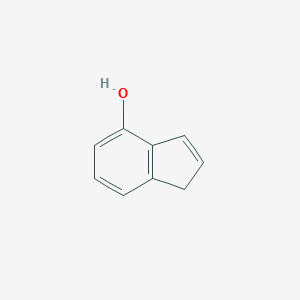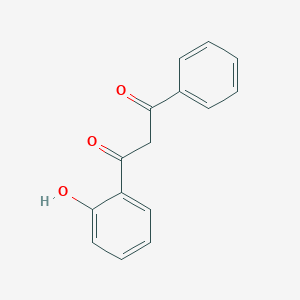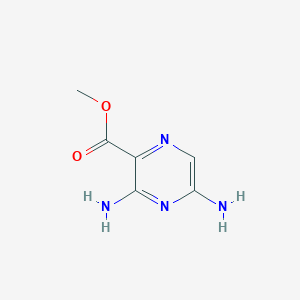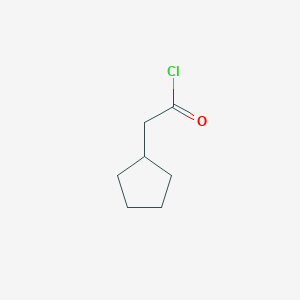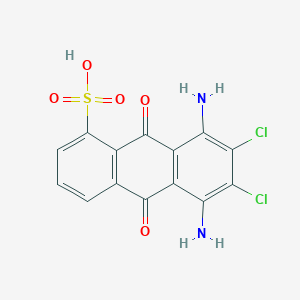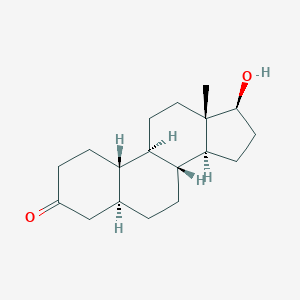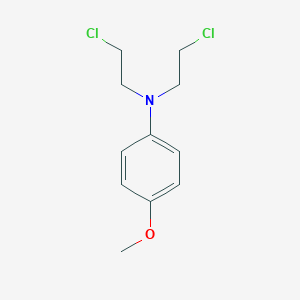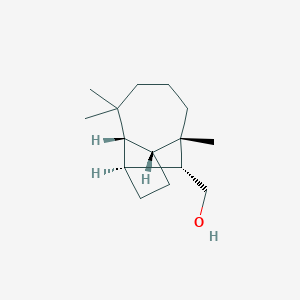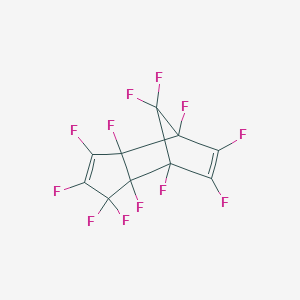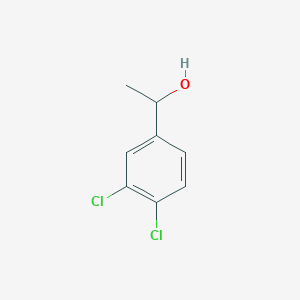
1-(3,4-二氯苯基)乙醇
描述
“1-(3,4-Dichlorophenyl)ethanol” is a chemical compound with the molecular weight of 191.06 . It is also known as “(1S)-1-(3,4-dichlorophenyl)ethanol” and has the InChI code "1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m0/s1" .
Synthesis Analysis
This compound is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .Molecular Structure Analysis
The molecular structure of “1-(3,4-Dichlorophenyl)ethanol” is represented by the formula C8H8Cl2O .Physical And Chemical Properties Analysis
“1-(3,4-Dichlorophenyl)ethanol” is a liquid at room temperature . It has a molecular weight of 191.06 .科学研究应用
Application in Medicine and Agriculture
Specific Scientific Field
This application falls under the fields of Medicine and Agriculture .
Summary of the Application
Compounds similar to “1-(3,4-Dichlorophenyl)ethanol”, such as 1,3,4-oxadiazoles, have been used in medicine and agriculture . They have shown desirable biological activity and have been used in the treatment of various diseases in humans and animals .
Methods of Application
The methods of application or experimental procedures involve the synthesis of 1,3,4-oxadiazole derivatives . These compounds could potentially be used in the future in medicine and agriculture .
Results or Outcomes
Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .
Application in Biological Research
Specific Scientific Field
This application falls under the field of Biological Research .
Summary of the Application
Indole derivatives, which are structurally similar to “1-(3,4-Dichlorophenyl)ethanol”, have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Methods of Application
The methods of application or experimental procedures involve the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Biocatalysis
Specific Scientific Field
This application falls under the field of Biocatalysis .
Summary of the Application
Biocatalytic approaches have been used for the synthesis of optically pure vic-halohydrins . These are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application
The methods of application involve the use of biocatalysts such as enzymes and recombinant cells . For example, Escherichia coli cells expressing the mutant L205A could reduce industrially relevant concentrations of 2-chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol .
Results or Outcomes
The biocatalytic synthesis of optically active vic-halohydrins has been successful .
Application in Pest Control
Specific Scientific Field
This application falls under the field of Pest Control .
Summary of the Application
Compounds showing insecticidal activity include symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (DCPO) . These compounds show strong activity against house flies, flies, and leaf rollers .
Methods of Application
The methods of application involve the synthesis of 1,3,4-oxadiazole derivatives .
Results or Outcomes
The DCPO structure-based analogs, unlike traditional agents of this type, are able to control the process of growth and development of pests .
Application in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
Compounds similar to “1-(3,4-Dichlorophenyl)ethanol” are used in the synthesis of various materials . These materials have applications in a wide range of industries, including electronics, automotive, aerospace, and more .
Methods of Application
The methods of application involve the synthesis of these compounds and their subsequent use in the production of materials . The specific methods and procedures can vary depending on the type of material being produced .
Results or Outcomes
The use of these compounds in material science has led to the development of new materials with improved properties . These materials have been used to enhance the performance and efficiency of various products and technologies .
Application in Chromatography
Specific Scientific Field
This application falls under the field of Chromatography .
Summary of the Application
Compounds similar to “1-(3,4-Dichlorophenyl)ethanol” are used in chromatography, a laboratory technique for the separation of mixtures . They can be used as stationary phases or as components of the mobile phase .
Methods of Application
The methods of application involve the use of these compounds in the setup and operation of chromatographic systems . The specific methods and procedures can vary depending on the type of chromatography being performed .
Results or Outcomes
The use of these compounds in chromatography has improved the efficiency and accuracy of separation processes . This has enabled more precise analysis and identification of complex mixtures in various fields, including pharmaceuticals, forensics, environmental science, and more .
未来方向
属性
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)ethanol | |
CAS RN |
1475-11-2 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1475-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


